Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
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Overview
Description
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a complex organic compound that features a pyrazole ring, a benzyl group, and a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenethylamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenethylamine moiety may influence neurotransmitter systems, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with similar structural features but lacking the pyrazole ring.
Benzylamine: Contains the benzyl group but lacks the pyrazole and phenethylamine moieties.
Pyrazole Derivatives: Compounds with variations in the substituents on the pyrazole ring.
Uniqueness
Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-2-5-15(6-3-1)9-11-19-14-16-7-4-8-17(13-16)18-10-12-20-21-18/h1-8,10,12-13,19H,9,11,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWGXSVCAITSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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